molecular formula C15H16ClNO3S B2877488 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide CAS No. 2034528-75-9

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide

Cat. No.: B2877488
CAS No.: 2034528-75-9
M. Wt: 325.81
InChI Key: NIUFZIURWFQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core with methoxy and chlorothiophene substituents

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Safety and Hazards

The related compound “(5-chlorothiophen-2-yl)methanamine hydrochloride” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), acute toxicity (Category 4, Inhalation), and specific target organ toxicity (single exposure, Category 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Chlorothiophene Intermediate: The chlorothiophene moiety can be synthesized through the halogenation of thiophene, followed by functional group modifications.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the chlorothiophene intermediate with a methoxyethyl halide under basic conditions.

    Coupling with Benzamide: The final step involves coupling the methoxyethyl-chlorothiophene intermediate with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: Chlorothiophene can be reduced to thiophene.

    Substitution: Chlorine can be replaced with various nucleophiles to form new derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a particular enzyme involved in a disease pathway or bind to a receptor to modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide
  • N-(2-(5-fluorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide
  • N-(2-(5-methylthiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)15(18)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUFZIURWFQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.